4-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted methods, solvent-free conditions, and the use of reagents such as thioureas or thioamides. For example, a study by Tiwari et al. (2017) describes the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting the efficiency of such synthetic approaches in producing thiadiazole-benzamide hybrids with significant anticancer activity (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole and benzamide derivatives is characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. The detailed structural analysis can reveal the presence of specific functional groups and the overall molecular architecture, which is critical for understanding the compound's reactivity and potential applications. For instance, Mohamed et al. (2020) discuss the structure characterization of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a related compound, using spectroscopic techniques, which is essential for further functionalization and evaluation of biological activity (Mohamed et al., 2020).
Future Directions
The future research directions for “4-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, their synthesis and chemical properties could be studied in more detail to better understand their reactivity and potential applications.
properties
IUPAC Name |
4-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLXBTGTFWQUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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